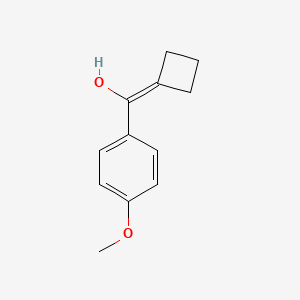
5-Butylidenetridec-6-EN-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butylidenetridec-6-EN-4-one is an organic compound characterized by its unique structure, which includes a butylidene group attached to a tridec-6-en-4-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylidenetridec-6-EN-4-one can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction typically proceeds under mild conditions, using catalysts such as piperidine or ethylenediamine diacetate .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Butylidenetridec-6-EN-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-Butylidenetridec-6-EN-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 5-Butylidenetridec-6-EN-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone
- 5,7-Difluorochroman-4-one
- Penta-1,4-dien-3-one oxime ether derivatives
Uniqueness
5-Butylidenetridec-6-EN-4-one stands out due to its unique structural features, which confer specific reactivity and properties. Its butylidene group and tridec-6-en-4-one backbone make it distinct from other similar compounds, allowing for unique applications and interactions in various fields .
Propriétés
Numéro CAS |
651726-65-7 |
|---|---|
Formule moléculaire |
C17H30O |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
5-butylidenetridec-6-en-4-one |
InChI |
InChI=1S/C17H30O/c1-4-7-9-10-11-12-15-16(14-8-5-2)17(18)13-6-3/h12,14-15H,4-11,13H2,1-3H3 |
Clé InChI |
JMQNNRBUVJQYPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC(=CCCC)C(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


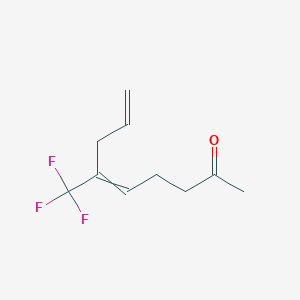
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
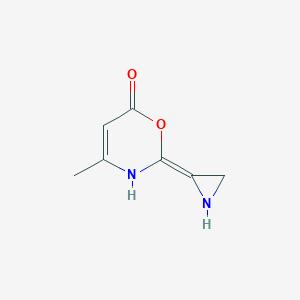
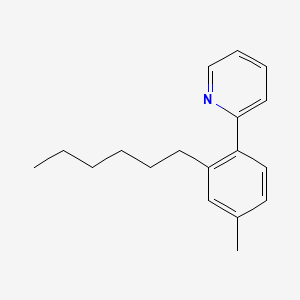
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)
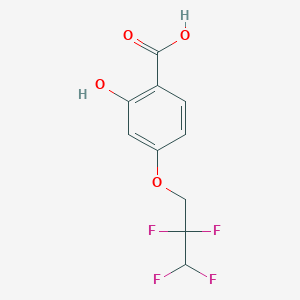
![2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12522979.png)
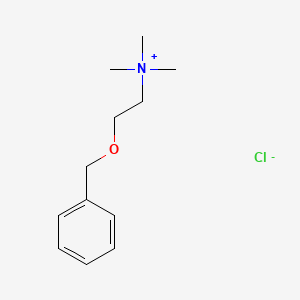
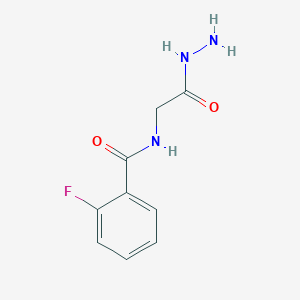
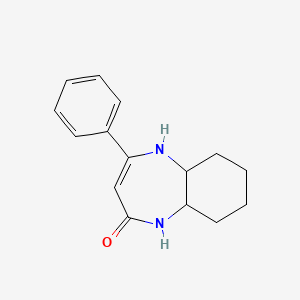
![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)
![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)
